7-Pentadecene

Description

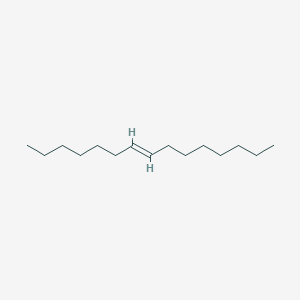

Structure

3D Structure

Properties

IUPAC Name |

(E)-pentadec-7-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFYKYSBFXNVIG-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316014 | |

| Record name | (7E)-7-Pentadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-37-8 | |

| Record name | (7E)-7-Pentadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Pentadecene, (7E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7E)-7-Pentadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-PENTADECENE, (7E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DOI0UY71J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-7-Pentadecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of 7 Pentadecene

Endogenous Production and Biological Sources

The fly orchid, Ophrys insectifera, is a notable example of a plant that utilizes chemical mimicry for pollination. This orchid attracts its specific pollinator, the wasp Argogorytes fargeii, by producing a blend of volatile compounds that mimics the sex pheromone of the female wasp. While research has identified (Z)-8-heptadecene and n-pentadecane as key electrophysiologically active semiochemicals in O. insectifera itself, the study of its pollinator's chemistry reveals the context for related alkenes. researchgate.netnih.gov The female wasp A. fargeii produces a blend of compounds that includes (Z)-7-pentadecene. researchgate.netnih.gov The orchid's chemical signal deceives the male wasp into attempting to mate with the flower (a behavior known as pseudocopulation), during which pollination occurs.

The proposed biosynthetic pathway for these semiochemicals in Ophrys orchids originates from activated carboxylic acid precursors. nih.gov It is suggested that these precursors undergo a series of elongation and decarbonylation reactions to produce the final alkene and alkane compounds. nih.govnih.gov In the specific case of O. insectifera, the biosynthesis may involve decarbonylation without a preceding elongation step. nih.gov This mechanism highlights a sophisticated evolutionary adaptation where the plant has developed the biochemical machinery to produce compounds that are biologically significant to its insect pollinator.

Table 1: Key Alkenes in the Ophrys insectifera - Argogorytes Pollinator System

| Compound | Organism | Role |

|---|---|---|

| (Z)-8-Heptadecene | Ophrys insectifera | Semiochemical / Pollinator Attractant |

| n-Pentadecane | Ophrys insectifera | Semiochemical / Pollinator Attractant |

| (Z)-7-Pentadecene | Argogorytes fargeii (female) | Component of Sex Pheromone |

| (Z)-6-Pentadecene | Argogorytes fargeii (female) | Component of Sex Pheromone |

Certain species of microalgae are known to synthesize a range of hydrocarbons, including 7-pentadecene. nih.govoup.com Studies have detected this compound, along with pentadecane (B166386), heptadecane, and 8-heptadecene, in microalgae such as Chlorella variabilis and various Nannochloropsis species. nih.govnih.govresearchgate.net In the model green alga Chlamydomonas reinhardtii, 7-heptadecene has been identified as the major hydrocarbon produced. nih.govoup.comresearchgate.net

The biosynthetic route in these microalgae represents a distinct, light-dependent pathway. nih.govoup.com Research indicates that 7-heptadecene is formed through the formal decarboxylation of cis-vaccenic acid, a C18 monounsaturated fatty acid. nih.govnih.govresearchgate.net This conversion is catalyzed by a photoenzyme known as fatty acid photodecarboxylase (FAP). researchgate.net Experiments using isotopically labeled palmitic acid (D31-16:0) in Chlamydomonas cells confirmed that it was converted into D29-heptadecene, demonstrating the loss of the carboxyl group from a fatty acid precursor. nih.govresearchgate.net This pathway is notable as it does not rely on homologs of previously known hydrocarbon biosynthesis genes, indicating a novel enzymatic mechanism in these algal species. nih.govnih.gov

Table 2: Hydrocarbon Production in Select Microalgae Species

| Algal Species | Major Hydrocarbons Produced | Biosynthetic Precursor for 7-Heptadecene |

|---|---|---|

| Chlamydomonas reinhardtii | 7-Heptadecene | cis-Vaccenic Acid |

| Chlorella variabilis | 7-Heptadecene, 8-Heptadecene, Pentadecane, Heptadecane | cis-Vaccenic Acid |

As previously mentioned in the context of orchid pollination, the female wasp Argogorytes fargeii produces (Z)-7-pentadecene as part of its chemical communication profile. researchgate.net This compound, along with others such as (Z)-6-pentadecene and (Z,Z)-6,9-heptadecadiene, functions as a sex pheromone to attract male wasps for mating. researchgate.netnih.gov The identification of these specific alkenes in the female wasp provides the chemical basis for the sexual deception employed by the Ophrys insectifera orchid. researchgate.net The male wasp's innate response to these semiochemicals is the target of the orchid's mimicry.

In the study of insect-produced volatile organic compounds (VOCs), isomers of pentadecene have been identified as significant components in stored-product pests. The red flour beetle, Tribolium castaneum, is a major pest of stored grains, and its presence can be identified by a unique VOC profile. dntb.gov.uanih.gov A prominent compound in the volatiles released by T. castaneum is 1-pentadecene (B78149). dntb.gov.uanih.govbiorxiv.org

Research has shown that 1-pentadecene is one of the most abundant VOCs in wheat flour infested by these beetles, where its concentration was measured at approximately 12.09%. biorxiv.org Due to its consistent and relatively high levels of emission, 1-pentadecene has been identified as a potential volatile marker or biomarker for the detection of T. castaneum infestations in stored products like brown rice. nih.govdntb.gov.uaresearchgate.net This allows for the development of new monitoring techniques for this economically important pest. nih.gov While this research focuses on the 1-pentadecene isomer, it establishes the importance of pentadecenes within the chemical ecology of this insect species.

Table 3: Pentadecene Isomer in the Volatile Profile of Tribolium castaneum

| Compound | Organism | Significance |

|---|---|---|

| 1-Pentadecene | Tribolium castaneum | Abundant Volatile Organic Compound (VOC) nih.govbiorxiv.org |

Biosynthesis in Fauna

Elucidation of Enzymatic Mechanisms and Biosynthetic Pathways

The synthesis of this compound is a multi-step process that begins with fundamental building blocks from fatty acid synthesis. Various enzymatic pathways have been identified in different organisms that contribute to the production of hydrocarbons, including internal alkenes like this compound.

The foundation for this compound biosynthesis lies in the ubiquitous fatty acid synthesis (FAS) pathway. In this process, acetyl-CoA is elongated by the sequential addition of two-carbon units from malonyl-CoA to create saturated fatty acids. For the synthesis of this compound, a C16 fatty acid precursor, palmitic acid, is often the starting point.

In some organisms, this saturated fatty acid must first be desaturated to introduce a double bond at a specific position. This is a critical step in determining the final position of the double bond in the resulting alkene. Following desaturation, the fatty acid may undergo further elongation before the final conversion to a hydrocarbon.

Research in microalgae, such as Chlamydomonas reinhardtii and Chlorella variabilis, has shown that 7-heptadecene, an isomer of this compound, is a major hydrocarbon produced. nih.govresearchgate.netoup.comnih.gov Studies using isotopically labeled precursors have demonstrated that palmitic acid (C16:0) is elongated to stearic acid (C18:0), which is then desaturated to form oleic acid and cis-vaccenic acid (C18:1). nih.govoup.comnih.gov The subsequent removal of the carboxyl group from cis-vaccenic acid yields 7-heptadecene. This indicates a pathway involving elongation, desaturation, and a final decarboxylation step.

In many bacteria and some insects, the conversion of fatty acids to hydrocarbons involves a two-step process mediated by Acyl-CoA Reductases (ACR) and Aldehyde Deformylating Oxygenases (ADO).

Acyl-CoA Reductases (ACR): These enzymes catalyze the reduction of fatty acyl-CoA or acyl-ACP (acyl carrier protein) substrates to their corresponding fatty aldehydes. This is a crucial activation step that prepares the fatty acid for the final conversion to a hydrocarbon.

Aldehyde Deformylating Oxygenases (ADO): Following the formation of the fatty aldehyde, ADO enzymes catalyze the cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon, resulting in the formation of an alkane or alkene with one less carbon atom than the aldehyde substrate, and formate (B1220265) as a byproduct.

While this pathway is well-established for the production of terminal alkanes and alkenes, its direct role in the synthesis of internal alkenes like this compound is less clear. The specificity of the ACR and ADO enzymes for substrates that would lead to the formation of an internal double bond at the 7th position of a C15 chain has not been extensively documented.

An alternative enzyme capable of producing fatty aldehydes is Carboxylic Acid Reductase (CAR). Unlike ACRs, which act on acyl-CoA or acyl-ACP, CARs can directly reduce free fatty acids to aldehydes. This pathway offers a more direct route from free fatty acids to the aldehyde precursors required for hydrocarbon synthesis. The involvement of CARs has been explored in the context of biofuel production, where they can be coupled with enzymes like ADO to produce alkanes and alkenes. However, similar to the ACR/ADO pathway, the specific role of CAR in the biosynthesis of this compound has not been definitively established.

A distinct pathway for alkene biosynthesis involves a family of enzymes known as terminal olefin-forming fatty acid decarboxylases, with OleT being a prominent example. These enzymes, which are part of the P450 enzyme superfamily, catalyze the decarboxylation of free fatty acids to produce terminal alkenes (1-alkenes). The reaction is typically dependent on a peroxide shunt pathway.

While OleT enzymes are highly efficient in producing terminal olefins, their known mechanism of action makes them unlikely to be directly involved in the synthesis of internal alkenes such as this compound. The specificity of OleT for decarboxylation at the C1 position of the fatty acid dictates the formation of a double bond at the terminus of the hydrocarbon chain.

The biosynthesis of this compound likely involves a combination of elongation, desaturation, and a final carbon removal step. Based on studies in microalgae and the general principles of insect hydrocarbon biosynthesis, a plausible pathway can be proposed.

Elongation: The synthesis likely starts with a C16 fatty acid, palmitic acid, which is a common product of fatty acid synthase.

Desaturation: A key step is the introduction of a double bond at the Δ7 position of the fatty acid chain. Enzymes known as fatty acid desaturases are responsible for this reaction. Specifically, a Δ7-desaturase would act on a C16 or a related precursor to create the necessary unsaturation. Evidence for Δ7-desaturase activity has been found in some organisms, which supports this hypothesis.

Decarbonylation/Decarboxylation: The final step involves the removal of the carboxyl group from the unsaturated fatty acid precursor to yield this compound. In insects, this is often achieved through an oxidative decarbonylation reaction catalyzed by cytochrome P450 enzymes of the CYP4G family, which convert a fatty aldehyde to a hydrocarbon and carbon dioxide. nih.gov In microalgae, a light-dependent fatty acid photodecarboxylase (FAP) has been identified that directly converts a fatty acid to an alkene and CO2. nih.govunl.edunih.govwikipedia.org The discovery of FAP in Chlamydomonas and its role in producing 7-heptadecene from cis-vaccenic acid provides a strong model for the final step in this compound biosynthesis. nih.govoup.comnih.gov

The following table summarizes the key enzyme families and their roles in hydrocarbon biosynthesis, highlighting their potential involvement in the formation of this compound.

| Enzyme Family | Substrate | Product | Potential Role in this compound Biosynthesis |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Saturated Fatty Acids (e.g., Palmitic Acid) | Provides the initial C16 fatty acid precursor. |

| Fatty Acid Desaturase (FAD) | Saturated/Monounsaturated Fatty Acids | Unsaturated Fatty Acids | A Δ7-desaturase is likely responsible for creating the double bond at the 7th position. |

| Acyl-CoA Reductase (ACR) | Fatty Acyl-CoA/ACP | Fatty Aldehyde | Could produce the aldehyde precursor for decarbonylation, though specificity for an internal alkene precursor is not established. |

| Aldehyde Deformylating Oxygenase (ADO) | Fatty Aldehyde | Alkane/Alkene + Formate | Could catalyze the final decarbonylation step, but typically forms terminal hydrocarbons. |

| Carboxylic Acid Reductase (CAR) | Free Fatty Acid | Fatty Aldehyde | An alternative to ACR for producing the aldehyde precursor. |

| Terminal Olefin-Forming Fatty Acid Decarboxylase (OleT) | Free Fatty Acid | Terminal Alkene + CO2 | Unlikely to be directly involved due to its specificity for forming terminal double bonds. |

| Fatty Acid Photodecarboxylase (FAP) | Free Fatty Acid | Alkene + CO2 | A strong candidate for the final decarboxylation step, as demonstrated in microalgae for 7-heptadecene synthesis. nih.govunl.edunih.govwikipedia.org |

| Cytochrome P450 (CYP4G) | Fatty Aldehyde | Alkane/Alkene + CO2 | A likely candidate for the final decarbonylation step in insects. nih.gov |

Advanced Synthetic Methodologies for 7 Pentadecene

Chemical Synthesis Approaches

Chemical synthesis provides robust and high-yielding pathways to 7-pentadecene, allowing for precise control over the molecular structure, particularly the geometry of the double bond.

Alkyne Reduction Strategies

A primary chemical route to this compound involves the synthesis and subsequent reduction of its alkyne analogue, 7-pentadecyne. This multi-step process begins with the formation of the carbon skeleton via a Grignard reaction, followed by a controlled reduction to yield the alkene.

The synthesis of the 7-pentadecyne precursor can be achieved by reacting 1-bromoheptyne with octylmagnesium chloride. The octyl Grignard reagent acts as a nucleophile, displacing the bromide and forming the C15 carbon chain with a triple bond at the 7th position.

Once 7-pentadecyne is synthesized, it can be reduced to this compound. The stereochemical outcome of this reduction is highly dependent on the reagents used, as detailed in section 3.1.3.

Modified Reductive Decarboxylation in Alkene Preparation

While less common for this specific molecule, modified reductive decarboxylation methods represent a potential strategy for alkene synthesis. In principle, this approach involves the conversion of a carboxylic acid to an alkene with the loss of carbon dioxide. For the synthesis of an internal alkene like this compound, this could theoretically involve a Barton-type radical decarboxylation of a specific β,γ-unsaturated carboxylic acid or a related derivative, though this is not a standard route. More relevant to hydrocarbon production are enzymatic decarboxylation processes, which are increasingly employed in biotechnological routes. frontiersin.orggoogle.com For instance, the enzyme OleT, a P450 decarboxylase, can convert long-chain fatty acids directly into terminal alkenes. frontiersin.org While this specific enzyme produces 1-alkenes, the principle of enzymatic decarboxylation is a key strategy in bio-based alkene production. google.com

Stereoselective Control in Pentadecene Synthesis

The reduction of 7-pentadecyne is a critical step where the stereochemistry of the resulting this compound is determined. Two primary methods allow for the selective formation of either the (Z)- or (E)-isomer.

(Z)-7-Pentadecene (cis-isomer): The synthesis of the cis-isomer is achieved through catalytic hydrogenation using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). lumenlearning.comlibretexts.org The catalyst allows for the syn-addition of two hydrogen atoms across the triple bond, preventing over-reduction to the alkane and resulting in the formation of (Z)-7-pentadecene. libretexts.orglibretexts.org

(E)-7-Pentadecene (trans-isomer): The synthesis of the trans-isomer is accomplished via a dissolving metal reduction. libretexts.org This reaction typically uses sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures (-33 °C). libretexts.org The mechanism involves the anti-addition of hydrogen atoms, proceeding through a vinylic radical anion intermediate, which preferentially forms the more stable trans-alkene product. lumenlearning.comlibretexts.org

The table below summarizes the reagents and stereochemical outcomes for the reduction of 7-pentadecyne.

| Precursor | Reagent/Catalyst | Key Mechanism | Product Isomer |

| 7-Pentadecyne | H₂, Lindlar's Catalyst (Pd/CaCO₃, Quinoline) | Syn-addition of Hydrogen | (Z)-7-Pentadecene (cis) |

| 7-Pentadecyne | Na or Li in liquid NH₃ | Anti-addition of Hydrogen (Dissolving Metal Reduction) | (E)-7-Pentadecene (trans) |

Biotechnological and Enzymatic Synthesis Routes

Modern biotechnology offers sustainable alternatives to chemical synthesis, utilizing engineered microorganisms to produce hydrocarbons like this compound from renewable feedstocks.

Heterologous Pathway Introduction for Enhanced Alkene Titers

To achieve significant production of this compound in microbial hosts, the introduction of non-native (heterologous) biosynthetic pathways is essential. A common strategy involves expressing cyanobacterial enzymes in S. cerevisiae. The pathway typically consists of two key enzymes: a fatty acyl-ACP/CoA reductase (FAR) and an aldehyde-deformylating oxygenase (ADO). researchgate.netresearchgate.net The FAR reduces a fatty acyl-CoA (like pentadecanoyl-CoA) to a fatty aldehyde, which is then converted by ADO into an alkene (this compound) and formate (B1220265).

Research has shown that engineering these pathways, along with modifying the host's metabolism, can significantly increase product titers. For example, in a study using S. cerevisiae, deleting competing pathways and optimizing the expression of the hydrocarbon pathway led to notable production of this compound. frontiersin.orgresearchgate.net The table below presents findings from one such study, illustrating how different genetic backgrounds in S. cerevisiae affect the production of this compound when a fatty acyl-CoA-dependent pathway is introduced. frontiersin.org

| S. cerevisiae Strain | Key Genetic Modifications | Peak this compound Titer (µg/L) |

| BY4741 (Wild-type background) | Harboring ALK biosynthesis pathway | ~120 |

| BYΔ6OYGA | Multiple gene deletions to reduce competing pathways | ~280 |

Data adapted from research on de novo alkane and alkene production in engineered S. cerevisiae. frontiersin.orgresearchgate.net

These engineering efforts, which include blocking competing metabolic pathways and enhancing the flux towards fatty acid precursors, are critical for moving from trace production to titers that approach industrial relevance. nih.govnih.gov

Metabolic Engineering Strategies for Optimized Bioproduction

Metabolic engineering offers a promising and sustainable alternative to traditional chemical synthesis for the production of valuable oleochemicals, including the long-chain alkene this compound. ebsco.com This approach involves the rational modification of metabolic pathways in microbial hosts to enhance the production of target compounds. ebsco.comnih.gov Industrial microorganisms such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica have been successfully engineered to synthesize alkanes and olefins, including this compound, by introducing heterologous biosynthetic pathways and optimizing host metabolism. sysbio.sepnas.orgresearchgate.net

The primary strategies for the bioproduction of this compound revolve around the introduction and optimization of pathways that convert intermediates from the native fatty acid biosynthesis (FAB) of the host organism. Fatty acids, typically in the form of acyl-CoAs or acyl-ACPs, are channeled towards the production of fatty aldehydes, which are then converted to alkanes or alkenes. nih.gov

One of the key pathways involves a two-step process utilizing a fatty acyl-ACP reductase (FAR) and an aldehyde-deformylating oxygenase (ADO). sysbio.senih.gov Another successful approach employs a fatty acid photodecarboxylase (FAP), which directly converts free fatty acids into the corresponding hydrocarbons with one less carbon atom. biorxiv.org

Engineering Saccharomyces cerevisiae for this compound Production

Saccharomyces cerevisiae, a well-established industrial workhorse, has been a primary target for engineering long-chain hydrocarbon production. sysbio.se A significant challenge in this host is the low activity of heterologous enzymes and the presence of competing endogenous pathways that consume fatty aldehyde intermediates. frontiersin.orgd-nb.info

Research has shown that the choice of the aldehyde-deformylating enzyme is critical. A comparative study of various aldehyde decarbonylases (ADs) in S. cerevisiae revealed that aldehyde deformylating oxygenases (ADOs) from cyanobacteria were the most effective. d-nb.info When expressing ADOs from Synechococcus elongatus and Cronobacter watsonii, engineered yeast strains produced a mixture of long-chain alkanes and alkenes with chain lengths from C11 to C17. d-nb.info Notably, this compound (C15:1) was identified as one of the two major products, alongside pentadecane (B166386). d-nb.info The expression of these cyanobacterial ADOs resulted in total alkane and alkene titers reaching up to 0.13 mg/L/OD₆₀₀. d-nb.info

Further optimization has been achieved by engineering the fatty acyl-CoA-dependent pathway and the host strain itself. One study focused on engineering an alcohol-forming fatty acyl-CoA reductase for aldehyde and hydrocarbon biosynthesis. frontiersin.org By creating a synthetic pathway in various S. cerevisiae mutants, researchers could compare production levels. The engineered strain BYΔ6OYGA, which had several gene deletions to prevent competing pathways, showed a 31.0% higher peak titer of this compound compared to the reference engineered strain BY4741. frontiersin.orgresearchgate.net

| Host Strain | Key Genetic Modification / Pathway | Major Products | Reported Titer | Source |

|---|---|---|---|---|

| S. cerevisiae | Expression of aldehyde deformylating oxygenase (ADO) from S. elongatus | Pentadecane, this compound | 0.11 mg/L/OD₆₀₀ (total alkanes/alkenes) | d-nb.info |

| S. cerevisiae | Expression of aldehyde deformylating oxygenase (ADO) from C. watsonii | Pentadecane, this compound | 0.13 mg/L/OD₆₀₀ (total alkanes/alkenes) | d-nb.info |

| S. cerevisiae BY4741/pGT-ALK | Fatty acyl-CoA-dependent pathway with maFACRSYK | Tridecane, Pentadecane, this compound, Heptadecane, 8-Heptadecene | ~20 µg/L (this compound) | frontiersin.orgresearchgate.net |

| S. cerevisiae BYΔ6OYGA/pGT-ALK | Fatty acyl-CoA-dependent pathway with maFACRSYK in optimized host | Tridecane, Pentadecane, this compound, Heptadecane, 8-Heptadecene | ~27 µg/L (this compound, 31% increase) | frontiersin.orgresearchgate.net |

Engineering Yarrowia lipolytica for this compound Production

The oleaginous yeast Yarrowia lipolytica is considered a superior host for producing lipid-derived chemicals due to its natural ability to accumulate high levels of lipids and its high flux towards acetyl-CoA, a key precursor for fatty acid synthesis. pnas.orgresearchgate.net

A novel strategy for hydrocarbon production in Y. lipolytica involved the heterologous expression of a fatty acid photodecarboxylase (FAP) from the microalga Chlorella variabilis (CvFAP). biorxiv.org This enzyme, when exposed to blue light, directly decarboxylates free fatty acids to produce hydrocarbons. To enhance substrate availability for the CvFAP enzyme, it was expressed in a Y. lipolytica strain engineered to be an overproducer of free fatty acids (FFAs). biorxiv.org The resulting engineered strain successfully produced a range of hydrocarbons, including pentadecane and this compound. biorxiv.org This bioprocess, which couples an engineered host with a light-dependent enzyme, achieved a total hydrocarbon titer of 10.87 mg/L. biorxiv.org

| Host Strain | Key Genetic Modification / Pathway | Major Products | Reported Titer | Source |

|---|---|---|---|---|

| Y. lipolytica JMY5749 | Expression of fatty acid photodecarboxylase (CvFAP) from Chlorella variabilis in an FFA-overproducing host | Heptadecane, 8-Heptadecene, 6,9-Heptadecadiene, Pentadecane, this compound | 10.87 mg/L (total hydrocarbons) | biorxiv.org |

These metabolic engineering efforts demonstrate the feasibility of producing this compound and other long-chain hydrocarbons in microbial cell factories. Future work focusing on further pathway optimization, elimination of bottlenecks, and improved bioprocess conditions will be crucial for developing commercially viable production platforms. pnas.org

Analytical Research Methodologies for 7 Pentadecene Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating 7-Pentadecene from complex mixtures and quantifying its presence. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

The identification of this compound is achieved by comparing its retention time (the time it takes for the compound to travel through the GC column) and its mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST Mass Spectrometry Data Center. nih.gov The purity of a this compound sample can be assessed by examining the chromatogram for the presence of other peaks, which would indicate impurities. The relative area of the this compound peak compared to the total area of all peaks provides a quantitative measure of its purity.

Table 1: GC Retention Indices for this compound Isomers

| Isomer | Kovats Retention Index (Semi-standard non-polar column) | Kovats Retention Index (Standard polar column) |

| (E)-7-Pentadecene | 1474.1, 1476.3, 1477.2, 1475 | 1511 |

| (Z)-7-Pentadecene | Not widely reported | 1507 |

Data sourced from PubChem and the NIST WebBook. nih.govnist.gov

When a pure sample of this compound is required for further analysis, such as for spectroscopic characterization or biological testing, semi-preparative gas chromatography is employed. This technique operates on the same principles as analytical GC but utilizes larger columns and can handle larger sample volumes. The goal of semi-preparative GC is not just to separate the components of a mixture but to physically collect the purified compound of interest.

As the separated this compound elutes from the column, it is directed to a collection device, often a cooled trap, where it condenses back into a liquid or solid form. This process allows for the isolation of milligram quantities of highly purified this compound, free from other isomers or contaminants that may have been present in the original mixture.

Spectroscopic and Spectrometric Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for determining the precise molecular structure of this compound, including the confirmation of its isomeric form and the location of the double bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, NMR is crucial for confirming the stereochemistry of the double bond, distinguishing between the cis (Z) and trans (E) isomers.

Mass spectrometry, particularly when coupled with gas chromatography, provides valuable information about the molecular weight and fragmentation pattern of a molecule. When a this compound molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For alkenes like this compound, the fragmentation pattern can help in determining the position of the double bond. The bonds adjacent to the double bond (allylic bonds) are often weaker and more prone to cleavage. By analyzing the masses of the resulting fragments, the location of the double bond within the carbon chain can be inferred. The fragmentation pattern will show characteristic clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org

Table 2: Predicted MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 181 | [M - C₂H₅]⁺ |

| 167 | [M - C₃H₇]⁺ |

| 153 | [M - C₄H₉]⁺ |

| 139 | [M - C₅H₁₁]⁺ |

| 125 | [M - C₆H₁₃]⁺ |

| 111 | [M - C₇H₁₅]⁺ |

| 97 | [C₇H₁₃]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

This table represents a generalized prediction of common fragments for a pentadecene isomer and may vary slightly for the specific this compound isomer.

To unequivocally determine the position of the double bond in this compound, chemical derivatization techniques are often employed prior to GC-MS analysis. One such method is dimethyldisulfide (DMDS) microderivatization. In this reaction, the double bond of this compound reacts with DMDS to form a dithioether adduct.

When this adduct is analyzed by GC-MS, it produces a characteristic fragmentation pattern. The molecule tends to cleave at the carbon-carbon bond that was originally the double bond, between the two thioether groups. This results in two major fragment ions. The masses of these fragments directly correspond to the lengths of the alkyl chains on either side of the original double bond, thus providing a clear and unambiguous determination of its position at the C-7 position in the pentadecene chain.

Electrophysiological Bioactivity Assays

Electroantennography (EAG) for Assessing Insect Chemoreception

Electroantennography (EAG) is a well-established electrophysiological technique utilized to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method provides valuable insights into which compounds an insect is capable of detecting, effectively serving as a screening tool to identify biologically active semiochemicals, including pheromones and kairomones. The EAG response, measured in millivolts (mV), represents the depolarization of the antennal neurons upon exposure to an odorant, with the amplitude of the response generally correlating with the sensitivity of the antenna to that specific compound.

In the context of this compound, EAG studies are crucial for determining its role as a potential semiochemical for various insect species. By exposing the antenna of an insect to puffs of air containing this compound and its isomers, researchers can quantify the antennal response and compare it to responses elicited by known pheromones or other behaviorally active compounds. This technique is instrumental in the initial steps of identifying new pheromone components and understanding the chemical ecology of insect communication.

Detailed research has been conducted on the Khapra beetle, Trogoderma granarium, a significant pest of stored grain products, to understand its chemical communication system. The pheromone of this species is known to be a complex blend of fatty acid-derived components. While direct and comprehensive EAG data specifically for (Z)-7-pentadecene and (E)-7-pentadecene in Trogoderma granarium is not extensively detailed in readily available literature, studies on related and structurally similar compounds that are components of its pheromone blend provide a strong indication of the beetle's antennal sensitivity to such molecules.

The primary pheromone components of the Khapra beetle that have been identified and studied include (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal, along with other related unsaturated hydrocarbons and aldehydes. EAG and behavioral assays have demonstrated that the antennae of male Trogoderma granarium are highly sensitive to these specific compounds. The structural similarity of this compound to these identified pheromone components suggests that it would likely elicit an electrophysiological response in this species. The presence of a double bond at the 7th position in this compound falls within the range of carbon chain lengths and double bond positions that are common for lepidopteran and coleopteran pheromones, making it a plausible candidate for chemoreception.

While specific EAG response values for this compound are not available for a direct comparative table, the established sensitivity of Trogoderma granarium to its multi-component pheromone blend underscores the importance of each structural element, including chain length and the geometry of the double bond, in eliciting an optimal antennal and behavioral response. Further EAG studies focusing specifically on the isomers of this compound would be necessary to fully characterize its role in the chemoreception of the Khapra beetle and other insect species.

Table 1: Investigated Pheromone Components of Trogoderma granarium

| Compound Name | Role in Pheromone Blend |

| (Z)-14-methyl-8-hexadecenal | Major Component |

| (E)-14-methyl-8-hexadecenal | Minor Component |

| Trogodermal | Pheromone Component |

Catalytic Transformations and Chemical Reactivity of 7 Pentadecene

Catalytic Reaction Pathways Involving Pentadecene Isomers

Pentadecene isomers, including 7-pentadecene, are involved in key catalytic processes for producing and converting unsaturated hydrocarbons. These pathways are central to transforming biomass-derived feedstocks into valuable chemicals and fuels.

Deoxygenation and Decarbonylation Processes in Hydrocarbon Generation

The generation of long-chain alkenes like pentadecene from renewable biomass sources is a critical area of green chemistry. Biomass is highly functionalized and requires deoxygenation to be converted into hydrocarbons suitable for fuel and chemical applications. Catalytic deoxygenation, through pathways such as decarboxylation and decarbonylation, is more selective and energy-efficient than thermal methods.

One prominent method involves the conversion of fatty acids. For example, palmitic acid can be transformed into 1-pentadecene (B78149). This process demonstrates the feasibility of producing pentadecene isomers from bio-based molecules through catalytic deoxygenation. While homogeneous catalysts can be highly selective, their separation from the reaction mixture can be challenging. Heterogeneous catalysts are often preferred for their ease of separation and recycling.

Table 1: Catalytic Systems for Deoxygenation of Biomass-Derived Molecules

Catalyst Type

Feedstock

Primary Product

Key Process

Homogeneous Palladium Complexes

Fatty Acids (e.g., Palmitic Acid)

1-Pentadecene

Decarbonylation/Decarboxylation

Heterogeneous Metal Oxides

Triglycerides

Mixed Alkenes/Alkanes

Hydrodeoxygenation

Biocatalysts (Enzymes)

Amino Acids

Varies

Decarboxylation

Hydrogenation and Dehydrogenation in Unsaturated Hydrocarbon Conversion

The interconversion between saturated and unsaturated hydrocarbons through hydrogenation and dehydrogenation is a fundamental process in the petrochemical industry. Long-chain alkanes, such as pentadecane (B166386), can be converted to their corresponding alkenes (pentadecenes) via catalytic dehydrogenation. This reaction is an attractive route for producing valuable linear alkenes from abundant alkane feedstocks derived from sources like Fischer-Tropsch synthesis. researchgate.net

The direct dehydrogenation of long-chain alkanes is typically performed using supported metal catalysts, often based on platinum (Pt) or chromium (Cr). The process is reversible, and the equilibrium can be shifted towards the alkene product by controlling reaction conditions such as temperature and pressure.

Conversely, the hydrogenation of this compound to pentadecane is also a significant reaction, particularly in processes where saturated hydrocarbons are the desired final product. This reaction is typically carried out using catalysts containing platinum group metals. During these processes, isomerization of the double bond can occur, leading to a mixture of pentadecene isomers.

This compound as a Chemical Precursor in Organic Synthesis

The double bond in this compound serves as a reactive site for a variety of chemical transformations, making it a useful building block for synthesizing more complex and functionalized molecules.

Derivatization to Functionalized Compounds

While the direct synthesis of a branched aldehyde like this compound-7-carbaldehyde is not a standard transformation, this compound can be readily converted into other valuable functionalized compounds through established reactions of alkenes. Two primary methods are oxidative cleavage and hydroformylation.

Oxidative Cleavage (Ozonolysis): The ozonolysis of this compound results in the cleavage of the carbon-carbon double bond. This reaction, followed by a reductive workup, yields two smaller aldehyde molecules: heptanal (B48729) and octanal. This method provides a direct route to producing shorter-chain aldehydes from a long-chain alkene. jove.comchemistrysteps.com

Hydroformylation: This is a major industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. nih.gov Applying this reaction to this compound, an internal alkene, would typically produce a mixture of two isomeric linear aldehydes: 7-formylpentadecane and 8-formylpentadecane. The development of catalysts that can selectively hydroformylate internal alkenes to linear aldehydes is a significant area of research. researchgate.net Rhodium and cobalt-based catalysts are commonly used for this transformation. researchgate.netrsc.org

Incorporation into Complex Molecular Architectures

Functionalized long-chain molecules derived from this compound can serve as important intermediates in the synthesis of more complex molecular structures. The aldehydes produced via ozonolysis or hydroformylation can participate in a wide range of subsequent reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, to build larger and more intricate molecular frameworks.

These derivatized pentadecenes can be utilized in strategies like multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. bohrium.com The ability to generate long-chain aldehydes from this compound provides valuable synthons for incorporation into natural products, polymers, and other specialty chemicals.

Catalyst Design and Engineering for Pentadecene-Related Processes

The efficiency, selectivity, and stability of catalytic processes involving this compound depend heavily on the design of the catalyst. The ultimate goal is to develop active and robust catalysts that selectively facilitate desired reaction pathways while minimizing side reactions.

For dehydrogenation reactions that convert pentadecane to this compound, catalyst design focuses on creating stable and highly dispersed metal nanoparticles (e.g., Pt) on high-surface-area supports. The design must prevent catalyst deactivation caused by coking or sintering at high reaction temperatures.

In the case of hydroformylation , catalyst design is crucial for controlling regioselectivity—that is, determining where the formyl group adds to the double bond. For internal alkenes like this compound, achieving high selectivity for the linear aldehyde product is a major challenge. researchgate.net This is often addressed through the design of sophisticated ligands for the metal center (typically rhodium). These ligands can create a specific steric and electronic environment around the metal, directing the alkene to bind in a way that favors the formation of the desired product. Supramolecular strategies and specially designed phosphine (B1218219) and phosphite (B83602) ligands are employed to control catalyst activity and selectivity. nih.gov

Computational modeling and in-situ characterization techniques are increasingly used to understand reaction mechanisms at the molecular level, which in turn guides the rational design of new and improved catalysts for these important transformations.

Heterogeneous Catalysis Systems (e.g., Nickel-Incorporated Mesostructured Cellular Foam)

Specific research detailing the catalytic transformation of this compound using Nickel-Incorporated Mesostructured Cellular Foam (Ni-MCF) is not extensively available in the public domain. However, the characteristics of Ni-MCF catalysts have been investigated for other high-temperature conversions, providing insight into their potential applicability for alkene transformations.

Mesostructured Cellular Foams (MCFs) are silica-based materials known for their large pore sizes, high surface areas, and three-dimensional pore structure. These properties are advantageous for catalytic processes as they facilitate better diffusion of bulky reactant and product molecules, which is particularly relevant for long-chain hydrocarbons like this compound.

When nickel is incorporated into the MCF support, it can create highly dispersed active sites. The interaction between the nickel oxide and the support can vary, influencing the reducibility and catalytic activity of the nickel. For instance, in some preparations of Ni/MCF, reduction of NiO species occurs at temperatures around 400-500 °C, corresponding to nickel oxide that has a weak interaction with the support. mdpi.com The efficiency of Ni-MCF catalysts has been demonstrated to be higher than nickel supported on conventional materials like alumina (B75360) or silica (B1680970) in certain applications, which is attributed to the unique structural properties of the MCF support. mdpi.com

Table 1: General Properties of a Nickel-Incorporated Mesostructured Cellular Foam (Ni/MCF) Catalyst Note: This data is from a study on the conversion of lignocellulosic biomass and is provided for illustrative purposes of the catalyst's general characteristics.

| Property | Value | Reference |

| Support Material | Mesostructured Cellular Foam (MCF) | mdpi.com |

| Active Phase | Nickel (Ni) | mdpi.com |

| Hysteresis Loop Type | H1 (indicative of cylindrical mesopores) | mdpi.com |

| Key Feature | Large pore size and volume | mdpi.com |

| Noted Advantage | Efficient for high-temperature conversions | mdpi.com |

The application of such a catalyst to this compound would theoretically involve the adsorption of the alkene onto the active nickel sites within the porous structure, followed by surface reactions such as hydrogenation or isomerization. The large pores of the MCF would help mitigate diffusion limitations that can be a challenge with long-chain alkenes in traditional microporous catalysts.

Investigation of Reaction Kinetics and Mechanisms in Catalytic Conversion

Detailed experimental studies on the reaction kinetics and specific catalytic conversion mechanisms for this compound are sparse in the available scientific literature. The investigation of such reactions typically involves analyzing the influence of various parameters like temperature, pressure, and reactant concentrations on the reaction rate to develop a kinetic model.

For analogous processes, such as the hydrogenation of other unsaturated hydrocarbons over nickel catalysts, kinetic data is often fitted to models like the Langmuir-Hinshelwood mechanism. This model assumes that reactants adsorb onto the catalyst surface before the reaction occurs. The surface reaction between the adsorbed species is often the rate-determining step. For alkene hydrogenation, the mechanism generally involves the dissociative adsorption of hydrogen onto the nickel surface, followed by the sequential addition of hydrogen atoms to the adsorbed alkene.

Potential reaction pathways for this compound on a nickel catalyst include:

Hydrogenation: The saturation of the double bond to form pentadecane.

Isomerization: The migration of the double bond to other positions along the carbon chain, resulting in different isomers of pentadecene.

Dehydrogenation: The removal of hydrogen to form a diene, although this is generally less favorable under typical hydrogenation conditions.

The development of a detailed surface reaction mechanism for a system like the catalytic conversion of this compound would require extensive experimental data coupled with computational modeling to identify the numerous elementary steps and intermediate species involved. kit.edu Without specific studies on this compound, a precise kinetic and mechanistic description remains speculative.

Environmental Dynamics and Biodegradation of 7 Pentadecene

Bioaccumulation and Biotransformation Studies

Bioaccumulation refers to the buildup of a substance in an organism from the surrounding environment. It is a function of the rate of uptake versus the rate of elimination, which includes metabolic biotransformation.

As a hydrophobic organic compound, 7-pentadecene has the potential to bioaccumulate in the fatty tissues of organisms. black-tides.com The tendency of a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow). Hydrocarbons are generally taken up by organisms through ingestion of contaminated food or water, or directly across respiratory surfaces like gills. black-tides.com

However, unlike highly persistent pollutants, most hydrocarbons can be metabolized (biotransformed) by organisms, particularly vertebrates. rivm.nl Fish, for example, possess cytochrome P450 enzyme systems that can oxidize hydrocarbons, making them more water-soluble and easier to excrete. rivm.nl This metabolic capability can significantly reduce the bioconcentration factor (BCF) and prevent high levels of biomagnification through the food web. rivm.nlresearchgate.net Invertebrates such as mussels often have a lower capacity for this type of metabolism, which can result in higher accumulation of hydrocarbons in their tissues compared to fish in the same environment. rivm.nl

In environmental contaminant research, it is instructive to compare the fate of biodegradable compounds like this compound with that of highly persistent synthetic chemicals, such as per- and polyfluoroalkyl substances (PFAS). acs.orguri.edu PFAS are a class of chemicals characterized by the replacement of hydrogen atoms with fluorine atoms on a carbon chain. nih.gov

This structural difference has profound environmental implications. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making PFAS highly resistant to abiotic and biotic degradation. nih.govnih.gov This resistance has earned them the moniker "forever chemicals." nih.gov Unlike this compound, which can be broken down by microbial enzymes and metabolic processes, PFAS persist in the environment for very long periods. nih.govepa.gov This persistence, combined with their potential for bioaccumulation, has led to widespread environmental contamination and regulatory concern. epa.govnortheastern.edu The study of PFAS highlights how specific chemical structures, particularly the substitution of hydrogen with fluorine, can dramatically alter a compound's environmental fate from being biodegradable to being highly persistent. nih.gov

| Property | This compound (Long-Chain Alkene) | Per- and Polyfluoroalkyl Substances (PFAS) |

|---|---|---|

| Key Chemical Bond | Carbon-Hydrogen (C-H) | Carbon-Fluorine (C-F). nih.gov |

| Biodegradability | Readily biodegradable by microorganisms. enviro.wikinih.gov | Highly resistant to degradation ("forever chemicals"). nih.gov |

| Primary Degradation Mechanism | Microbial oxidation. mdpi.com | Generally do not degrade under environmental conditions. nih.gov |

| Bioaccumulation Potential | Moderate; limited by metabolic biotransformation in many organisms. rivm.nl | High, particularly for long-chain PFAS, due to persistence and resistance to metabolism. acs.orguri.edu |

| Environmental Persistence | Low to moderate. researchgate.net | Extremely high. nih.gov |

Future Research Directions and Unexplored Avenues for 7 Pentadecene

Advancements in Sustainable Bioproduction Methodologies

The transition from petrochemical-based synthesis to sustainable bioproduction routes for 7-pentadecene is a primary research objective. While some microorganisms naturally produce alkanes and alkenes, their yields are typically low. nih.govnih.gov Metabolic engineering of microbial "cell factories" presents a promising avenue to enhance the production of specific alkenes like this compound. nih.govnih.gov

Future research will likely focus on several key areas. One is the exploration and engineering of novel enzymatic pathways. While pathways for alkane and alkene biosynthesis have been identified, further research is needed to discover or engineer enzymes with higher specificity and efficiency for producing medium-chain alkenes. nih.govresearchgate.net Another area of focus is optimizing microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, through systems biology and synthetic biology approaches to channel more carbon flux towards the synthesis of fatty acid precursors for this compound. nih.gov Additionally, the development of fermentation processes that utilize renewable feedstocks, such as lignocellulosic biomass, will be crucial for the economic viability and sustainability of bio-based this compound production. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Targeted Transformations

The carbon-carbon double bond in this compound is a gateway to a wide array of valuable chemical derivatives. The development of novel catalytic systems for its targeted transformation is a significant area of future research. Olefin metathesis, a powerful tool for C-C bond formation, offers substantial potential. wikipedia.org Ruthenium-based catalysts, for instance, have shown efficacy in the cross-metathesis of long-chain olefins. ifpenergiesnouvelles.fr

Future investigations will likely concentrate on designing highly selective and robust catalysts for reactions such as epoxidation, hydroformylation, and polymerization of this compound. The catalytic decomposition of long-chain olefins into more valuable, shorter-chain products like propylene (B89431) is another area of interest. researchgate.net Furthermore, the development of chemoenzymatic processes, which combine the selectivity of enzymes with the efficiency of chemical catalysts, could open up new avenues for the synthesis of complex molecules from this compound. nih.gov A significant challenge will be developing catalysts that are tolerant to impurities often found in bio-derived feedstocks. mdpi.com

Deeper Insights into Ecological Roles and Pheromonal Interactions

The role of this compound in chemical ecology, particularly as a semiochemical, is an area ripe for exploration. pherobase.com While a comprehensive understanding of its specific functions is still developing, related long-chain alkenes are known to act as pheromones in various insect species. For example, structurally similar compounds have been identified as components of female sex pheromones in certain midge species. gre.ac.uk

Future research should aim to definitively identify the ecological contexts in which this compound is utilized. This includes investigating its role as a sex pheromone, aggregation pheromone, or kairomone in different organisms. Such studies will involve the collection and analysis of volatiles from various species, followed by electrophysiological and behavioral assays to confirm the biological activity of this compound. A deeper understanding of these pheromonal interactions could lead to the development of novel, environmentally benign pest management strategies. mdpi.com

Development of Ultra-Trace Analytical Detection Techniques

The ability to detect and quantify this compound at ultra-trace levels is crucial for both fundamental research into its ecological roles and for monitoring its presence in various matrices. Current analytical methods for long-chain hydrocarbons typically rely on gas chromatography coupled with mass spectrometry (GC-MS). thermofisher.commarkes.com However, new challenges arise when dealing with very low concentrations or complex sample matrices.

Future research in this area will likely focus on enhancing the sensitivity and selectivity of current analytical techniques. This could involve the development of novel sample preparation and pre-concentration methods, as well as the use of advanced mass spectrometry techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) for high-resolution analysis. researchgate.net Additionally, the development of portable and real-time analytical devices for in-field detection of this compound would be highly beneficial for ecological studies. There is also a need to explore analytical techniques that can handle the complexity of polydisperse hydrocarbon mixtures, which may be relevant when analyzing biocrude oils or products from catalytic reactions. researchgate.net

Integration into Circular Economy Frameworks for Chemical Synthesis

Integrating this compound into circular economy frameworks is a key long-term goal. This involves developing processes that utilize waste streams as feedstocks for its production and, in turn, using this compound as a building block for recyclable and biodegradable materials. The production of alkenes from biomass is a foundational step in this direction. researchgate.net

Future research will need to address several aspects of this integration. One is the development of efficient catalytic or biological methods to convert waste biomass or plastics into this compound. For example, the catalytic degradation of polyolefins can yield long-chain olefins that could potentially be tailored to produce this compound. researchgate.net Another important area is the design of polymers and other materials derived from this compound that are inherently recyclable or biodegradable. This will require a multidisciplinary approach, combining expertise in catalysis, polymer science, and environmental science to create a closed-loop system for the production and use of this compound.

Q & A

Q. What are the established methodologies for synthesizing and purifying 7-pentadecene in laboratory settings?

Researchers typically employ catalytic processes or enzymatic pathways for this compound synthesis. For example, strain engineering in microbial systems (e.g., Bacillus subtilis) can enhance enzymatic activity for alkene production. Post-synthesis, purification involves gas chromatography (GC) with standards like undecane or tridecane for calibration. Quantification is performed using GC coupled with software tools like LabSolutions and R for data processing .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming double-bond positions. Gas chromatography-mass spectrometry (GC-MS) is preferred for purity assessment and distinguishing this compound from isomers (e.g., 8-heptadecene). Researchers should report retention indices and mass fragmentation patterns, adhering to instrument precision guidelines (e.g., reporting means to one significant digit beyond instrument capability) .

Q. How can researchers quantify this compound in complex mixtures such as biological or environmental samples?

Internal standard methods using deuterated analogs or structurally similar alkanes (e.g., pentadecane) are recommended. GC with flame ionization detection (FID) provides high sensitivity, while calibration curves must account for matrix effects. Data validation should include replicate analyses and statistical tools (e.g., R programming) to ensure reproducibility .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

Stability studies should assess oxidation susceptibility due to the alkene moiety. Recommendations include storage under inert atmospheres (argon or nitrogen) at −20°C. Accelerated degradation studies under varying temperatures and humidity levels can model long-term stability, with periodic GC-FID monitoring .

Advanced Research Questions

Q. How does this compound function in catalytic systems, and what experimental designs optimize its reactivity?

In catalytic hydrogenation or oxidation studies, researchers should control variables such as catalyst loading (e.g., palladium or ruthenium complexes), solvent polarity, and reaction temperature. Kinetic experiments using in-situ infrared (IR) spectroscopy or headspace GC can track intermediate formation. Comparative studies with saturated analogs (e.g., pentadecane) are essential to isolate alkene-specific effects .

Q. What methodological approaches resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in enthalpy or vapor pressure data may arise from impurities or measurement techniques. Researchers should:

Q. How can computational models predict the environmental behavior of this compound, and what validation protocols are necessary?

Density functional theory (DFT) calculations can simulate degradation pathways (e.g., ozonolysis). Validation requires experimental correlation with laboratory-scale reactions under controlled conditions (e.g., UV exposure). Researchers must report computational parameters (basis sets, solvation models) and benchmark against experimental GC-MS data .

Q. What experimental strategies elucidate the stereochemical effects of this compound in supramolecular assemblies?

Chiral chromatography or circular dichroism (CD) spectroscopy can distinguish enantiomeric interactions. Controlled crystallization experiments with host molecules (e.g., cyclodextrins) paired with X-ray diffraction analysis provide structural insights. Statistical models (e.g., multivariate regression) should link stereochemistry to physicochemical properties .

Q. How do researchers design degradation studies to assess this compound’s persistence in aquatic systems?

Microcosm experiments simulate natural conditions by varying pH, microbial communities, and light exposure. LC-MS/MS or stable isotope probing tracks degradation products. Negative controls (e.g., sterile samples) and positive controls (known degraders like Pseudomonas) ensure methodological rigor .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression models (e.g., Hill equation) quantify EC50 values. Researchers must justify sample sizes using power analysis and report confidence intervals. Sensitivity analyses should test assumptions (e.g., normality of residuals) .

Q. Methodological Notes

- Data Reporting : Follow guidelines for numerical precision (e.g., instrument-derived data reported to one extra decimal place) and avoid unsupported claims of "significance" without statistical testing .

- Experimental Replication : Include triplicate measurements and negative controls to address reproducibility crises .

- Ethical Compliance : Disclose sourcing of chemicals (e.g., Sigma-Aldridge standards) and adhere to disposal protocols for unsaturated hydrocarbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.